(3,5-Dichloropyrazin-2-yl)methanol
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Overview
Description
(3,5-Dichloropyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyrazine with formaldehyde in the presence of a base to yield (3,5-Dichloropyrazin-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids, or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
(3,5-Dichloropyrazin-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Dichloropyrazin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by:
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyrazine: Lacks the hydroxymethyl group but shares similar reactivity patterns.
2,3-Dichloropyrazine: Differently substituted pyrazine with distinct chemical properties.
3,5-Dichloropyridine: A pyridine derivative with similar chlorine substitution but different aromatic ring structure.
Uniqueness
(3,5-Dichloropyrazin-2-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which confer distinct reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H4Cl2N2O |
---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
(3,5-dichloropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1,10H,2H2 |
InChI Key |
ZXUNRYFTCRCLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)CO)Cl)Cl |
Origin of Product |
United States |
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